Cas no 19571-30-3 (Isoquinoline, 4-phenyl-)

Isoquinoline, 4-phenyl- 化学的及び物理的性質
名前と識別子
-
- Isoquinoline, 4-phenyl-
- 4-Phenylisoquinoline
- 4-Phenyl-isochinolin
- 4-phenyl-isoquinoline
- Isoquinoline,4-phenyl
- DB-082506
- G66566
- DTXSID20346098
- SCHEMBL6243938
- 19571-30-3
- MFCD00179549
-
- インチ: InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H
- InChIKey: MVTFMJPVPXNIFC-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32
計算された属性
- せいみつぶんしりょう: 205.08900
- どういたいしつりょう: 205.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89000
- LogP: 3.90180
Isoquinoline, 4-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P007ROJ-100mg |
Isoquinoline, 4-phenyl- |
19571-30-3 | 95% | 100mg |
$76.00 | 2024-06-17 | |
abcr | AB601447-250mg |
4-Phenylisoquinoline; . |
19571-30-3 | 250mg |
€262.20 | 2024-07-24 | ||
1PlusChem | 1P007ROJ-250mg |
Isoquinoline, 4-phenyl- |
19571-30-3 | 95% | 250mg |
$129.00 | 2024-06-17 | |
1PlusChem | 1P007ROJ-1g |
Isoquinoline, 4-phenyl- |
19571-30-3 | 95% | 1g |
$346.00 | 2024-06-17 | |
abcr | AB601447-1g |
4-Phenylisoquinoline; . |
19571-30-3 | 1g |
€598.90 | 2024-07-24 |
Isoquinoline, 4-phenyl- 関連文献
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Dengqi Xue,Rongqi Liu,Denggao Zhang,Ning Li,Yijie Xue,Qianwei Ge,Liming Shao Org. Biomol. Chem. 2021 19 8597
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Ping Qian,Bingnan Du,Jie Zhou,Haibo Mei,Jianlin Han,Yi Pan RSC Adv. 2015 5 64961
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Xuanxuan Li,Shengyi Zhuang,Xinxin Fang,Ping Liu,Peipei Sun Org. Biomol. Chem. 2017 15 1821
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4. 320. The synthesis of piperidine derivatives. Part V. DecahydroisoquinolinesG. M. Badger,J. W. Cook,G. M. S. Donald J. Chem. Soc. 1951 1392
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Ying-Xian Li,Cheng Cheng,Lei Tang,Yuan-Yong Yang Org. Biomol. Chem. 2020 18 4551
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Xuanxuan Li,Shengyi Zhuang,Xinxin Fang,Ping Liu,Peipei Sun Org. Biomol. Chem. 2017 15 1821
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Micha? Niemczak,Kamil Czerniak,Tomasz Kopczyński New J. Chem. 2015 39 1868
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Yulong Xu,Hao Chen,Wei Li,Qiong Xie,Linqian Yu,Liming Shao Org. Biomol. Chem. 2018 16 4996
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Hui Zhou,Xin Zhao Deng,Ai Hua Zhang,Ren Xiang Tan Org. Biomol. Chem. 2016 14 10407
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Dengqi Xue,Hao Chen,Yulong Xu,Haihua Yu,Linqian Yu,Wei Li,Qiong Xie,Liming Shao Org. Biomol. Chem. 2017 15 10044
Isoquinoline, 4-phenyl-に関する追加情報
4-Phenylisoquinoline: A Comprehensive Overview
4-Phenylisoquinoline, also known by its CAS number 19571-30-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the isoquinoline family, which is a group of heterocyclic aromatic compounds with a nitrogen atom in the ring structure. The presence of a phenyl group at the 4-position of the isoquinoline core introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The structure of 4-phenylisoquinoline consists of two aromatic rings: a benzene ring and an isoquinoline ring fused together. The isoquinoline moiety is characterized by a bicyclic structure with one nitrogen atom in the six-membered ring and one oxygen atom in the five-membered ring. This arrangement imparts aromatic stability and contributes to its distinctive chemical reactivity. The phenyl group at the 4-position further enhances the molecule's versatility, enabling it to participate in diverse chemical reactions and interactions.
Recent studies have highlighted the potential of 4-phenylisoquinoline as a building block in organic synthesis. Its ability to undergo various transformations, such as nucleophilic substitutions, electrophilic additions, and coupling reactions, makes it an attractive candidate for constructing complex molecular architectures. For instance, researchers have successfully utilized 4-phenylisoquinoline as a precursor for synthesizing bioactive compounds with potential applications in drug discovery.
In addition to its role in organic synthesis, 4-phenylisoquinoline has shown promise in materials science. Its rigid structure and conjugated π-system make it suitable for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in this area have demonstrated that derivatives of 4-phenylisoquinoline can exhibit desirable electronic properties, including high electron mobility and strong fluorescence emission.
The chemical properties of 4-phenylisoquinoline are heavily influenced by its electronic structure. The nitrogen atom in the isoquinoline ring introduces electron-withdrawing effects, which enhance the electrophilicity of the molecule. This makes it susceptible to nucleophilic attacks under certain conditions. On the other hand, the phenyl group at the 4-position contributes to steric hindrance, which can influence reaction selectivity and regiochemistry.
From a synthetic perspective, 4-phenylisoquinoline can be prepared through various methods, including Skraup oxidation, Friedlander synthesis, and Buchwald-Hartwig coupling reactions. Each method offers distinct advantages depending on the starting materials and desired product specifications. For example, the Friedlander synthesis allows for straightforward access to isoquinolines by condensing o-aminoaryl compounds with aldehydes or ketones under acidic conditions.
One area where 4-phenylisoquinoline has shown remarkable potential is in drug discovery. Its structural similarity to certain bioactive compounds suggests that it could serve as a lead molecule for developing novel therapeutic agents. Recent research has explored its ability to modulate various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurological disorders.
In conclusion, 4-phenylisoquinoline (CAS No: 19571-30-3) is a versatile compound with a rich structural framework that lends itself to numerous applications across different scientific disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and material science applications, position it as an important molecule for future research and development efforts.
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